

Application Notes & Protocols: Quantifying Protein-ATP Interactions with TNP-ATP

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Compound of Interest

Compound Name: *Tnp-atp*

Cat. No.: *B1681329*

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Introduction

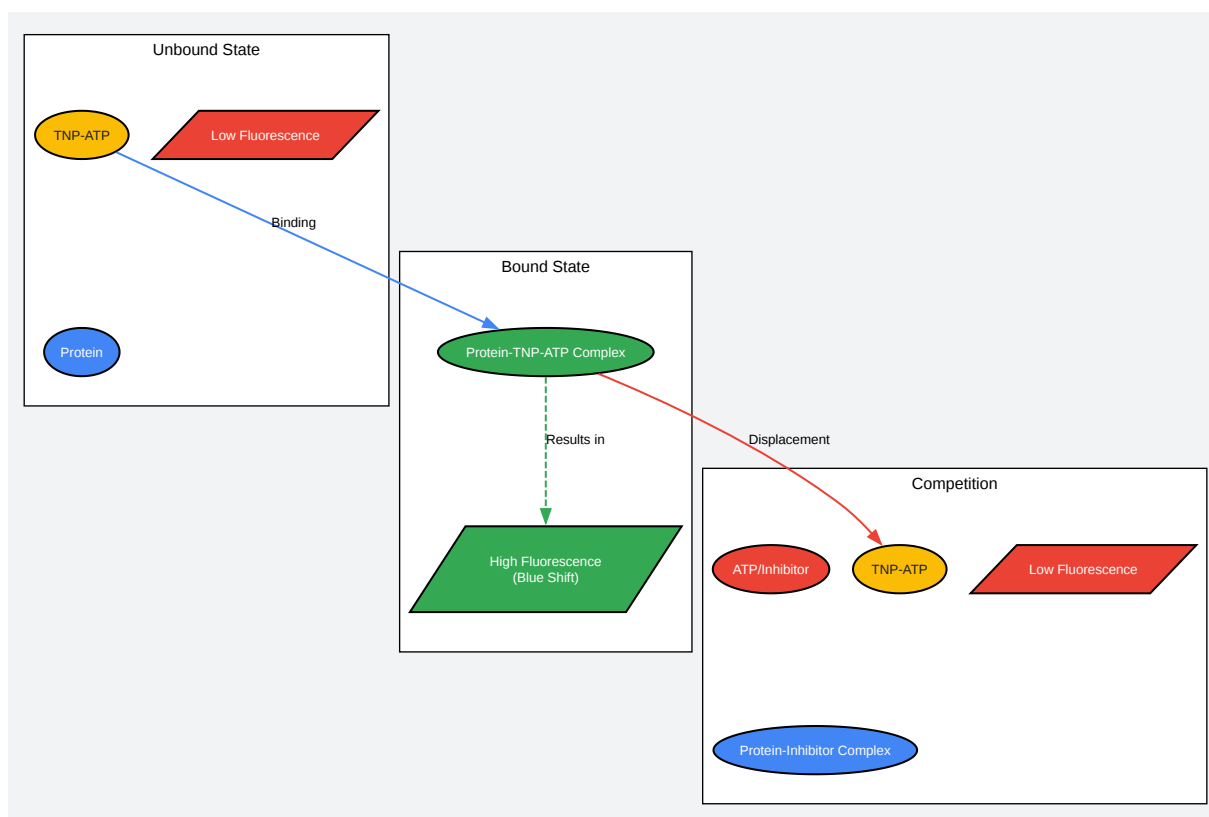
The study of protein-ATP interactions is fundamental to understanding cellular signaling, enzyme kinetics, and for the development of novel therapeutics, particularly in the field of kinase inhibitors.[1] 2',3'-O-(2,4,6-trinitrophenyl) adenosine 5'-triphosphate (**TNP-ATP**) is a fluorescent analog of ATP that serves as a powerful tool for characterizing these interactions.[2] [3] In an aqueous environment, **TNP-ATP** exhibits weak fluorescence. However, upon binding to the nucleotide-binding pocket of a protein, its fluorescence intensity increases significantly, and the emission maximum undergoes a blue shift.[1][2][3] This change in fluorescence provides a direct method to monitor binding events, determine binding affinities (dissociation constants, K_d), and screen for competitive inhibitors.[1][4][5]

These application notes provide detailed protocols for utilizing **TNP-ATP** in fluorescence-based assays to quantify protein-ATP interactions, including methods for determining dissociation constants and performing inhibitor screening.

Principle of the Assay

The **TNP-ATP** binding assay is based on the environmentally sensitive fluorescence of the TNP moiety.

- Unbound State: In a polar aqueous solution, **TNP-ATP** has a low fluorescence quantum yield.[2]
- Bound State: When **TNP-ATP** binds to the often more hydrophobic ATP-binding pocket of a protein, the local environment becomes less polar. This leads to a significant increase in fluorescence intensity (3 to 5-fold or more) and a blue shift in the emission wavelength maximum (typically from ~561 nm to ~540 nm).[1][2]
- Competition: The binding of **TNP-ATP** is specific to the ATP-binding pocket. The addition of a competitive ligand, such as ATP or a small molecule inhibitor, will displace the bound **TNP-ATP**, resulting in a decrease in fluorescence. This principle is used to determine the binding affinity of non-fluorescent competitors.[1][2][5]



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Caption: Principle of the **TNP-ATP** fluorescence binding assay.

Quantitative Data Summary

The dissociation constant (K_d) is a measure of the binding affinity between a protein and a ligand. A lower K_d value indicates a higher binding affinity. The following table summarizes K_d values for **TNP-ATP** and ATP with various proteins as reported in the literature. It is important to note that **TNP-ATP** often binds with a higher affinity (lower K_d) than ATP to the same protein.[3][6]

Protein	Organism	K_d (TNP-ATP) (μM)	K_d (ATP) (μM)	K_d Ratio (ATP/TNP-ATP)
PhoQcat	Escherichia coli	294 ± 33	412 ± 72	~ 1.4
CASK CaM-kinase domain	Homo sapiens	~ 1	-	-
ZmCDKA;1	Zea mays	7.0 ± 2.5	-	-

Data compiled from references[1][4][5]. This table is for illustrative purposes; researchers should determine the K_d for their specific protein and conditions.

Experimental Protocols

Protocol 1: Determination of TNP-ATP Binding and Emission Scan

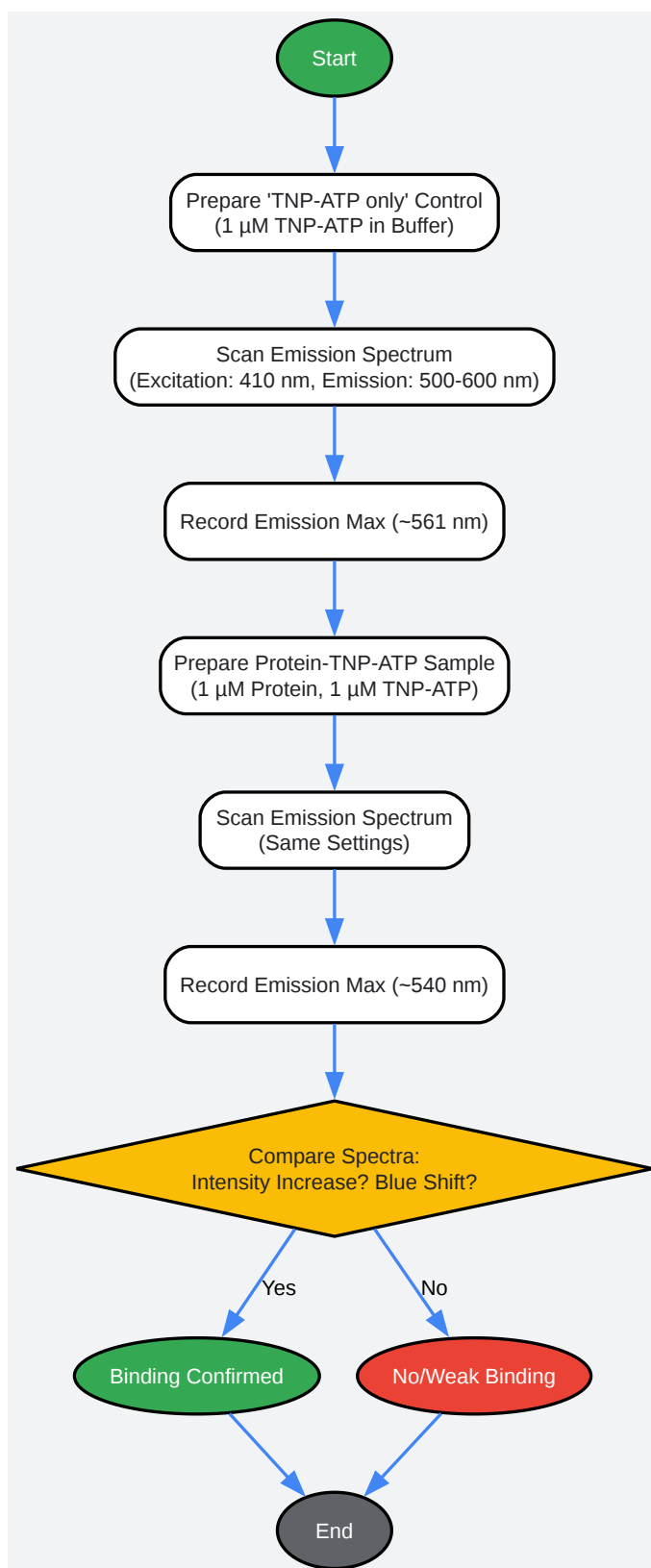
This protocol is designed to confirm the binding of **TNP-ATP** to a protein of interest by observing the change in fluorescence intensity and emission spectrum.

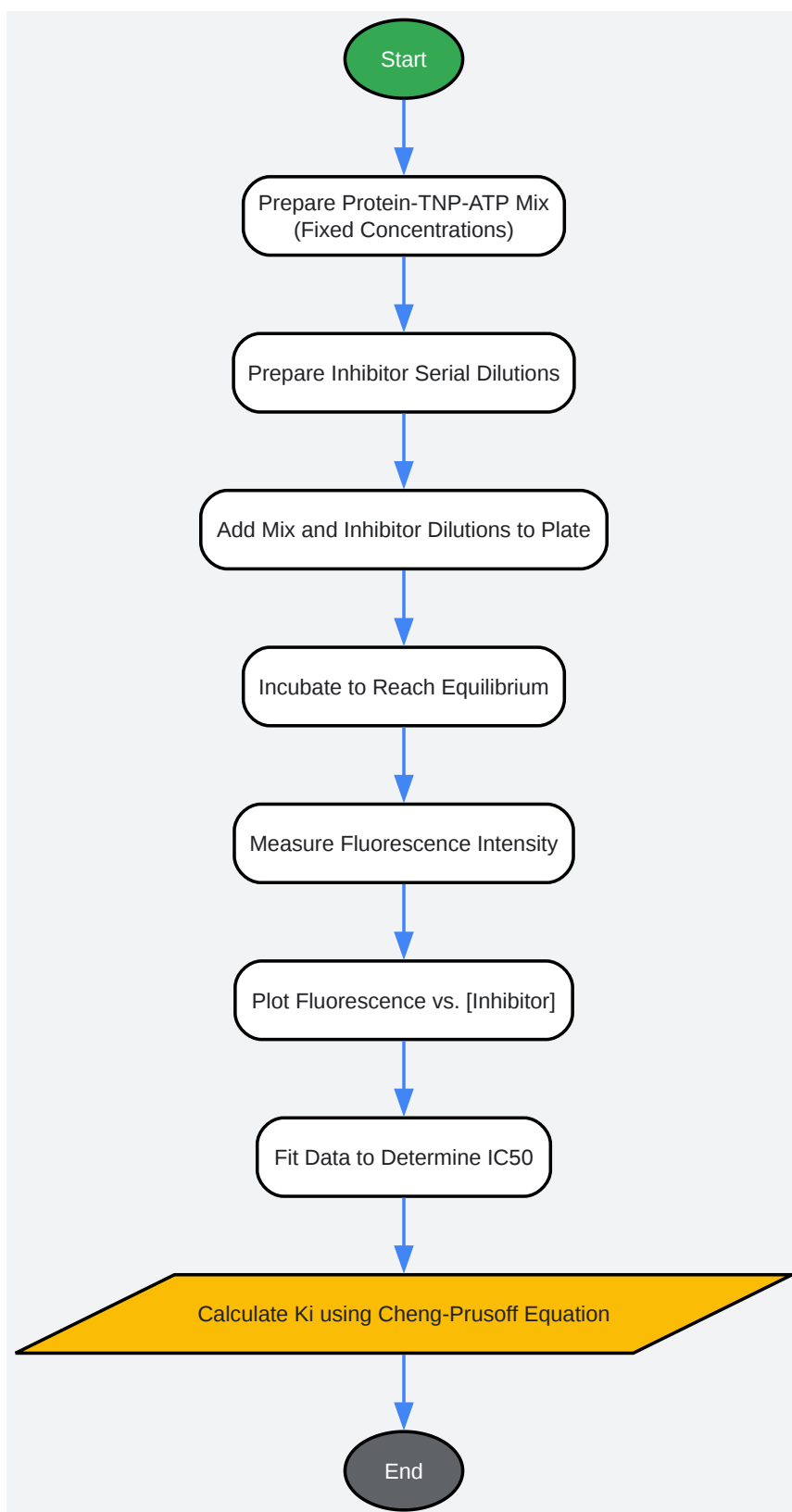
Materials:

- Protein of interest in a suitable buffer (e.g., Tris-HCl, HEPES)
- TNP-ATP** stock solution (e.g., 1 mM in buffer)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl)[5]
- Spectrofluorometer (cuvette-based or microplate reader)

Procedure (Cuvette-based):

- Prepare a "**TNP-ATP** only" control: In a quartz cuvette, add assay buffer to a final volume of 2 mL. Add **TNP-ATP** to a final concentration of 1 μ M.
- Acquire the control spectrum: Place the cuvette in the spectrofluorometer. Set the excitation wavelength to 410 nm and scan the emission from 500 nm to 600 nm.^{[1][4]} Record the emission maximum, which should be around 561 nm.^[2]
- Prepare the protein-**TNP-ATP** sample: In a separate cuvette, add the protein of interest to a final concentration of 1 μ M in a final volume of 2 mL of assay buffer. Add **TNP-ATP** to a final concentration of 1 μ M.
- Acquire the sample spectrum: Immediately place the cuvette in the spectrofluorometer and acquire the emission spectrum using the same settings as the control.
- Analyze the data: Compare the emission spectra of the "**TNP-ATP** only" control and the protein-**TNP-ATP** sample. A significant increase in fluorescence intensity and a blue shift of the emission maximum (e.g., to ~540 nm) indicates binding.^[1]





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